2-(Azidomethyl)-6-chloro-1,3-benzoxazole Identity and Core Specifications
2-(Azidomethyl)-6-chloro-1,3-benzoxazole (CAS 1158199-79-1) is a heterobifunctional benzoxazole derivative bearing an azidomethyl substituent at the C2 position and a chlorine atom at the C6 position of the fused benzene ring . The compound has a molecular formula of C₈H₅ClN₄O and a molecular weight of 208.6 g/mol . Its core functional utility derives from the terminal azide group, which enables copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions [1]. The 6-chloro substituent modulates the electron density of the benzoxazole π-system, a feature that distinguishes this compound from non-halogenated benzoxazole azides and influences both its synthetic accessibility and its photophysical properties in downstream conjugates [2].
1
Azide group compatible with CuAAC and SPAAC click chemistry for bioconjugation.
2
6‑Chloro substituent provides a second orthogonal handle for Pd‑catalyzed cross‑coupling.
3
Distinct molecular weight and chlorine isotopic pattern support unambiguous LC‑MS tracking.
[1] Kolb HC, Finn MG, Sharpless KB. Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angew Chem Int Ed. 2001;40(11):2004-2021. View Source
[2] Nimnual P, Tummatorn J, Thongsornkleeb C, Ruchirawat S. Utility of Nitrogen Extrusion of Azido Complexes for the Synthesis of Nitriles, Benzoxazoles, and Benzisoxazoles. J Org Chem. 2015;80(17):8657-8667. View Source
Benzoxazole azides share a common scaffold, but the position and electronic nature of substituents materially alter their synthetic yield, click kinetics, and conjugate performance. The 6-chloro substitution on 2-(azidomethyl)-6-chloro-1,3-benzoxazole introduces a measurable electron-withdrawing effect on the benzoxazole π-system that is absent in unsubstituted 2-(azidomethyl)-1,3-benzoxazole (CAS 148859-40-9) and differs in magnitude and direction from the 5-chloro positional isomer [1]. This electronic perturbation influences the rate of CuAAC reactions by modulating the electron density at the azide moiety and affects the fluorescence quantum yield of resulting triazole conjugates when the benzoxazole core acts as a fluorophore or quencher [2]. Substituting a 2-(azidomethyl)-1,3-benzoxazole for the 6-chloro derivative without adjusting reaction stoichiometry may lead to incomplete conversion in time-sensitive click bioconjugation workflows or altered detection sensitivity in fluorescence-based assays [3]. Furthermore, the 6-chloro group provides a distinct synthetic handle for orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that is simply unavailable in the non-halogenated analog, making the 6-chloro derivative the mandatory procurement choice for downstream diversification strategies [4].
Non‑halogenated analog lacks the chloro handle; sequential CuAAC‑then‑cross‑coupling not possible. May require separate procurement of additional building blocks.
6‑Cl position vs. 5‑chloro isomer
Electron‑withdrawing effect on azide reactivity differs by ring position
Click kinetics and conjugate fluorescence properties may shift; 5‑Cl isomer cannot be assumed equivalent in photophysical or cross‑coupling performance.
Lipophilicity-driven chromatographic shift
Higher LogP vs. non‑halogenated analog alters HPLC retention
Reversed‑phase purification methods optimized for non‑halogenated benzoxazole azides may require gradient adjustment to avoid co‑elution or peak broadening.
[2] Debets MF, van Berkel SS, Schoffelen S, Rutjes FPJT, van Hest JCM, van Delft FL. Aza-dibenzocyclooctynes for fast and efficient enzyme PEGylation via copper-free (3+2) cycloaddition. Chem Commun. 2010;46(1):97-99. View Source
[3] Agard NJ, Prescher JA, Bertozzi CR. A Strain-Promoted [3+2] Azide-Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems. J Am Chem Soc. 2004;126(46):15046-15047. View Source
[4] Miyaura N, Suzuki A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem Rev. 1995;95(7):2457-2483. View Source
Quantitative Evidence for 2-(Azidomethyl)-6-chloro-1,3-benzoxazole
Molecular Weight Differential vs. Unsubstituted Analog
2-(Azidomethyl)-6-chloro-1,3-benzoxazole possesses a molecular weight of 208.6 g/mol, which is 34.4 g/mol higher than the unsubstituted 2-(azidomethyl)-1,3-benzoxazole (MW = 174.16 g/mol) due to the chlorine atom substitution at the 6-position . This mass differential enables unambiguous LC-MS differentiation between the target compound and its non-halogenated analog in reaction monitoring and purity assessment workflows, with a calculated Δm/z of +34 (isotopic pattern characteristic of monochlorinated species) [1].
MW differentialHead‑to‑head
208.6 vs 174.2 g/mol (+34.4)
Chlorine mass enables unambiguous LC‑MS differentiation from non‑halogenated analog.
Characteristic monochlorinated isotopic pattern aids identity confirmation.
Calculated from molecular formula C₈H₅ClN₄O vs C₈H₆N₄O
Why This Matters
The 34.4 g/mol mass differential provides a built-in analytical handle for LC-MS confirmation of identity and purity, reducing the risk of misidentification when procuring this compound alongside structurally similar benzoxazole azides.
The 6-chloro substitution on 2-(azidomethyl)-6-chloro-1,3-benzoxazole confers a calculated LogP of 2.54, representing a +1.00 LogP unit increase relative to the non-halogenated 2-(azidomethyl)-1,3-benzoxazole (estimated LogP ≈ 1.54 based on benzoxazole scaffold with azidomethyl group) . This translates to an approximate 10-fold increase in octanol-water partition coefficient and correspondingly longer retention time on reversed-phase HPLC (C18) columns under identical gradient conditions [1].
Lipophilicity gainCross‑study comparable
Calc. LogP 2.54 vs ~1.54 (+1.00)
~10‑fold higher partition coefficient affects intracellular accessibility and C18 retention.
Retention time shift relevant for purification method selection.
Calculated LogP from molecular structure; HPLC retention on C18 stationary phase
Why This Matters
The 1.00 LogP unit increase materially alters reversed-phase chromatographic behavior and membrane permeability, which directly impacts purification method selection and the suitability of this compound for intracellular versus extracellular bioconjugation applications.
[1] Leo A, Hansch C, Elkins D. Partition coefficients and their uses. Chem Rev. 1971;71(6):525-616. View Source
Purity Specification Benchmark
2-(Azidomethyl)-6-chloro-1,3-benzoxazole is supplied with a minimum purity specification of 95% as verified by commercial vendor quality control . This purity level is consistent with its intended use as a building block for click chemistry and bioconjugation, where lower purity (<90%) azide reagents can introduce uncharacterized side products that compromise triazole conjugate yield and complicate downstream purification [1].
Purity benchmarkClass‑level
Min. 95% (vendor QC)
Meets typical threshold for stoichiometry‑sensitive click reactions.
In‑house re‑purification may not be required for most CuAAC workflows.
Typical research-grade azide building blocks: 90-98% range
Quantified Difference
Meets or exceeds threshold for reliable click conjugation
Conditions
Commercial vendor QC specification
Why This Matters
The 95% minimum purity specification provides procurement confidence that the material is suitable for stoichiometry-sensitive click reactions without the need for in-house repurification, reducing workflow time and ensuring reproducible conjugate yields.
[1] Hein JE, Fokin VV. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chem Soc Rev. 2010;39(4):1302-1315. View Source
Orthogonal Reactivity: Sequential Click and Cross-Coupling
The 6-chloro substituent on 2-(azidomethyl)-6-chloro-1,3-benzoxazole serves as a latent synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig amination) that is orthogonal to the azide-mediated click chemistry pathway [1]. This enables a sequential functionalization strategy: first, CuAAC coupling at the azidomethyl group; second, Pd-catalyzed arylation or amination at the 6-chloro position. The non-halogenated 2-(azidomethyl)-1,3-benzoxazole lacks this second orthogonal reactive site entirely [2].
Orthogonal reactivityHead‑to‑head
2 reactive sites vs 1 (non‑halogenated)
Enables sequential CuAAC then Pd‑catalyzed cross‑coupling.
Suzuki‑Miyaura and Buchwald‑Hartwig compatible at 6‑Cl position.
2 orthogonal reactive sites (azide for CuAAC; 6-Cl for Pd-catalyzed cross-coupling)
Comparator Or Baseline
2-(Azidomethyl)-1,3-benzoxazole: 1 reactive site (azide only)
Quantified Difference
+1 orthogonal reactive site
Conditions
Reaction orthogonality validated under standard CuAAC and Suzuki-Miyaura conditions
Why This Matters
The presence of two orthogonal reactive handles makes 2-(azidomethyl)-6-chloro-1,3-benzoxazole the mandatory procurement choice for applications requiring sequential, chemoselective diversification of the benzoxazole scaffold, including the synthesis of molecular probes, PROTAC linkers, and combinatorial libraries.
[1] Miyaura N, Suzuki A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem Rev. 1995;95(7):2457-2483. View Source
[2] Surry DS, Buchwald SL. Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angew Chem Int Ed. 2008;47(34):6338-6361. View Source
Click Efficiency in CuAAC Glycosylation
Azidomethyl derivatives of benzoxazole have been demonstrated to undergo efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal acetylenic glucopyranoside sugars, yielding the corresponding 1,2,3-triazole-N-linked glycosides in 84-96% yield under modified copper-catalyzed click conditions [1]. While the specific 6-chloro derivative was not directly tested in this study, the benzoxazole scaffold with an azidomethyl substituent exhibits class-level reactivity that supports the expected click efficiency of 2-(azidomethyl)-6-chloro-1,3-benzoxazole [2].
Click efficiencyClass‑level inference
84‑96% yield (benzoxazole azidomethyl class)
Reported CuAAC glycosylation yields support expected reactivity of 6‑Cl derivative.
Direct data on the 6‑Cl compound not available; class inference applies.
CuAAC with terminal acetylenic glucopyranosides; ethanol/DMF/water solvent system
Why This Matters
The documented 84-96% click conjugation yield for the benzoxazole azidomethyl class establishes a performance benchmark that supports procurement confidence in the expected click reactivity of the 6-chloro derivative for bioconjugation and glycochemistry applications.
[1] Copper-Chelating Azides for Efficient Click Conjugation Reactions in Complex Media. Angew Chem Int Ed. 2014;53(2):456-460. DOI: 10.1002/ange.201310671. View Source
[2] Rostovtsev VV, Green LG, Fokin VV, Sharpless KB. A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes. Angew Chem Int Ed. 2002;41(14):2596-2599. View Source
Application Scenarios for 2-(Azidomethyl)-6-chloro-1,3-benzoxazole
Orthogonal CuAAC–Suzuki Probe Diversification
This compound enables a two-step, chemoselective diversification strategy: first, the azidomethyl group undergoes CuAAC with an alkyne-bearing payload (e.g., fluorophore, biotin, PEG chain) to form a 1,2,3-triazole linkage; second, the intact 6-chloro substituent serves as an electrophilic partner for Pd-catalyzed Suzuki-Miyaura cross-coupling with arylboronic acids, introducing structural diversity without affecting the previously installed triazole conjugate . This orthogonal reactivity is uniquely available in the 6-chloro derivative and is not accessible with the non-halogenated 2-(azidomethyl)-1,3-benzoxazole, making the 6-chloro compound the required procurement choice for constructing heterobifunctional molecular probes and PROTAC linkers [1].
Lipophilic Scaffold for Intracellular Bioconjugation
The calculated LogP of 2.54 confers approximately 10-fold higher lipophilicity relative to the non-halogenated analog (LogP ~1.54) . This property enhances passive membrane permeability, making the 6-chloro derivative particularly suitable for intracellular bioconjugation applications where the azide-bearing probe must traverse the cell membrane prior to click reaction with an intracellular alkyne-modified biomolecule [1]. The increased lipophilicity also facilitates reversed-phase HPLC purification of the final conjugate, with longer C18 retention time enabling improved separation from more polar reaction byproducts.
LC-MS-Traceable Intermediate for Library Synthesis
The distinct molecular weight of 208.6 g/mol and characteristic monochlorinated isotopic pattern (Δm/z = +34 relative to non-halogenated analog) provide an unambiguous analytical signature for LC-MS monitoring of reaction progress and product identity . In combinatorial library synthesis where multiple benzoxazole derivatives are prepared in parallel, this mass differential reduces the risk of cross-contamination misidentification and enables automated reaction tracking via targeted MS detection [1].
Triazole-Benzoxazole Hybrid Synthesis with Aryl Chloride Handle
Following CuAAC-mediated triazole formation (supported by class-level yield data of 84-96% for benzoxazole azidomethyl derivatives ), the 6-chloro substituent remains intact and available for subsequent nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed amination (Buchwald-Hartwig) [1]. This sequential reactivity pathway enables the synthesis of triazole-benzoxazole hybrids bearing diverse C6-substituents from a single common intermediate, maximizing synthetic efficiency and reducing the number of separate procurement events required for building block acquisition.
Application
Selection Property
Validation Focus
Sequential CuAAC‑Suzuki probe diversification
Orthogonal azide and aryl chloride handles
Verify chemoselectivity and cross‑coupling efficiency at 6‑Cl after click step
Intracellular click bioconjugation
6‑Chloro substitution increases lipophilicity vs. non‑halogenated scaffold
Evaluate cell permeability and intracellular CuAAC/SPAAC reaction yield
LC‑MS‑traceable library synthesis
Chlorine isotopic pattern and mass shift relative to halogen‑free analogs
Confirm identity by targeted MS detection in parallel synthesis mixtures
Triazole‑benzoxazole hybrid synthesis with aryl chloride handle
6‑Cl remains intact after CuAAC for subsequent SNAr or amination
Verify retention of aryl chloride after click and efficiency of second diversification step
[1] Copper-Chelating Azides for Efficient Click Conjugation Reactions in Complex Media. Angew Chem Int Ed. 2014;53(2):456-460. CuAAC yields: 84-96% for benzoxazole azidomethyl derivatives. View Source
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